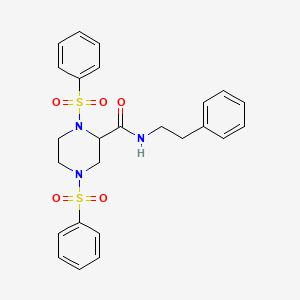![molecular formula C18H17BrIN3O2 B15019194 N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15019194.png)
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide is a complex organic compound that features both bromine and iodine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 4-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide can undergo various types of chemical reactions:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Derivatives with different substituents replacing the bromine or iodine atoms.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Applications De Recherche Scientifique
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)benzamide: Similar structure but lacks the hydrazone and iodine substituents.
4-bromophenyl 4-bromobenzoate: Contains bromine substituents but differs in the overall structure.
Uniqueness
N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide is unique due to the presence of both bromine and iodine substituents, as well as the hydrazone moiety. This combination of features provides it with distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H17BrIN3O2 |
|---|---|
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H17BrIN3O2/c19-14-6-10-16(11-7-14)22-17(24)2-1-3-18(25)23-21-12-13-4-8-15(20)9-5-13/h4-12H,1-3H2,(H,22,24)(H,23,25)/b21-12+ |
Clé InChI |
XRCFRBGFDBIGNQ-CIAFOILYSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)I |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15019115.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15019117.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B15019120.png)

![N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(3-methoxybenzyl)oxy]benzohydrazide](/img/structure/B15019136.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B15019140.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B15019156.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15019178.png)

![ethyl (2E)-2-[(4aR,6aS,6bS)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]hydrazinecarboxylate](/img/structure/B15019184.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B15019186.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![N-[amino(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide](/img/structure/B15019202.png)
